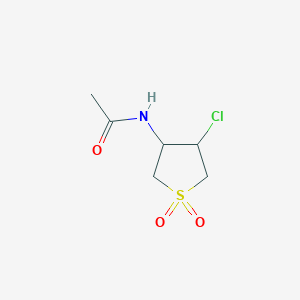

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a sulfone-containing acetamide derivative characterized by a tetrahydrothiophene ring with a sulfone (1,1-dioxido) group and a chloro substituent at the 4-position. The acetamide moiety is attached to the 3-position of the sulfolane (tetrahydrothiophene sulfone) ring. The compound is listed as a synthetic building block by InterBioScreen Ltd., suggesting applications in medicinal chemistry or materials science .

Properties

IUPAC Name |

N-(4-chloro-1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3S/c1-4(9)8-6-3-12(10,11)2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFSQFYPHHXRMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CS(=O)(=O)CC1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves the chlorination of tetrahydrothiophene followed by oxidation to introduce the sulfone group. The chlorinated sulfone intermediate is then reacted with acetamide under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be employed to remove the sulfone group or reduce the chlorinated moiety.

Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide serves as a valuable building block in organic synthesis. Its unique structure allows for various chemical modifications and reactions, including:

- Oxidation: Can be oxidized to form sulfoxides or sulfones.

- Reduction: Capable of being reduced to thiols or thioethers.

- Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

These properties make it an important intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound has been investigated for its potential as:

- Enzyme Inhibitor: It may inhibit specific enzyme activities by binding to active sites.

- Modulator of Biological Pathways: Its interaction with receptors could influence various signaling pathways.

Preliminary studies indicate that it may exhibit anti-inflammatory and anticancer properties, warranting further investigation into its therapeutic potential.

Medicine

The medicinal applications of this compound are particularly promising:

- Therapeutic Effects: Research suggests potential benefits in treating inflammatory diseases and certain types of cancer.

Case Study: A study published in 2021 explored the synthesis and biological characterization of derivatives of this compound, revealing significant biological activity against cancer cell lines .

Industry

In industrial applications, this compound is utilized for developing new materials with enhanced properties. Its unique functional groups allow for modifications that can lead to materials with improved stability or reactivity.

Future Research Directions

Further research is needed to fully understand the mechanisms of action and therapeutic potential of this compound. Areas for exploration include:

- Detailed pharmacokinetic studies to assess bioavailability.

- Investigating its effects on specific biological targets.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in modulating cellular excitability, and the compound’s activation of these channels can influence various physiological processes, including pain perception, heart rate regulation, and neuronal excitability .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Modifications

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

- Structure: Features a pyrazole core with chloro and cyano substituents instead of the sulfolane ring.

- Key Differences: The pyrazole ring introduces aromaticity and planar geometry, contrasting with the non-aromatic, rigid sulfolane in the target compound.

- Implications : Pyrazole derivatives are often explored for antimicrobial or kinase inhibitory activities, whereas sulfolane-containing compounds may prioritize solubility due to the polar sulfone group .

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

- Structure : Contains a benzothiazole ring linked to an acetamide and a methylphenyl group.

- Key Differences : The benzothiazole moiety provides aromaticity and π-stacking capabilities, as evidenced by its crystal packing (dihedral angle = 79.3° between benzothiazole and benzene planes). The sulfolane in the target compound lacks π-π interactions but may exhibit stronger hydrogen bonding due to the sulfone oxygen atoms.

- Implications : Benzothiazole derivatives are associated with anticancer and antibacterial activities, while sulfolane acetamides might be tailored for CNS targets due to enhanced blood-brain barrier penetration from moderate polarity .

Substituent Variations in Acetamide Derivatives

2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)acetamide

- Structure: Shares the sulfolane core but includes a fluorobenzyl group and a phenoxy substituent.

- The phenoxy ether linkage increases flexibility.

- Implications : Fluorine substitution often improves metabolic stability, suggesting this derivative could have enhanced pharmacokinetic profiles compared to the target compound .

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : A chloroacetamide herbicide with a methoxymethyl group and diethylphenyl substituents.

- Key Differences : The absence of a sulfone group reduces polarity, favoring agrochemical applications. The target compound’s sulfolane ring may limit soil mobility but improve water solubility.

- Implications : Alachlor’s herbicidal activity highlights the role of chloroacetamide motifs in disrupting plant lipid synthesis, whereas sulfolane derivatives might target enzymes in higher organisms .

Physicochemical and Electronic Properties

- Electronic Effects: The electron-withdrawing sulfone group may lower the pKa of the acetamide NH, increasing hydrogen-bonding capacity compared to non-sulfone derivatives.

Biological Activity

N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydrothiophene moiety with a sulfone group and an acetamide functional group. The presence of the chloro substituent is believed to enhance its biological activity by improving binding affinity to various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Tetrahydrothiophene Ring : This is usually achieved through cyclization reactions involving thiol derivatives and electrophiles.

- Chlorination : The introduction of the chloro group can be performed using chlorinating agents such as thionyl chloride.

- Acetamide Formation : The final step involves the reaction of the synthesized tetrahydrothiophene derivative with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Preliminary studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, molecular docking studies suggest that this compound may effectively interact with bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects .

Anticancer Properties

There is emerging evidence suggesting that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The unique combination of the tetrahydrothiophene moiety and the chloro substituent may contribute to enhanced activity against various cancer cell lines .

Study on GIRK Channel Activation

A notable study investigated a series of compounds related to this compound as G protein-gated inwardly rectifying potassium (GIRK) channel activators. These compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based compounds. This research highlights the potential therapeutic applications of this compound in neurological disorders .

Comparative Analysis

The following table summarizes relevant compounds similar to this compound and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-(4-methylbenzyl)benzamide | Tetrahydrothiophene ring | Antimicrobial activity |

| N-[3-(1,3-dioxoisoindol-2-yl)phenyl]carbamothioyl]benzamide | Similar amide structure | Potential anticancer properties |

| 2-(5-chloro-1H-indol-1-yl)acetamide | Indole derivative with amide functionality | Investigated for various biological activities |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution of chlorinated aromatic precursors with acetamide derivatives. Key parameters include:

- Temperature : Optimal range of 60–80°C to avoid decomposition of reactive intermediates.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize charged intermediates.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate acetylation steps .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cl-substituted thiophene, DMF, 70°C | 65–70 | 92–95 |

| 2 | Acetyl chloride, ZnCl₂, RT | 85–90 | 98+ |

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and dioxido groups at positions 4 and 1/1, respectively).

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond lengths and angles .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 280.0234) .

Q. What preliminary biological screening methods are recommended to assess the compound's bioactivity?

- Methodological Answer : Initial screens include:

- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., IC₅₀ determination).

- Receptor Binding Studies : Radioligand displacement assays to identify affinity for neurological targets (e.g., GABA receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?

- Methodological Answer : Advanced optimization strategies:

- Inert Atmosphere : Use of N₂/Ar to prevent oxidation of sulfur-containing intermediates.

- pH Control : Buffered conditions (pH 6–7) minimize hydrolysis of the dioxido group.

- Flow Chemistry : Continuous flow systems improve heat distribution and reduce byproduct formation .

- Data Contradiction Analysis : Discrepancies in yield between batch vs. flow systems (e.g., 70% vs. 85%) highlight the need for kinetic studies to identify rate-limiting steps .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer :

- DFT Calculations : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

- In Silico Docking : Validate hypothesized biological targets (e.g., ion channels) against experimental binding assays .

- Crystallographic Refinement : Use SHELXL to adjust torsion angles and resolve steric clashes in molecular models .

Q. How does the electronic nature of substituents influence the compound's stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 2–12.

- Electron-Withdrawing Effects : The 4-chloro group stabilizes the acetamide moiety under acidic conditions but increases susceptibility to nucleophilic attack at high pH .

- Data Table :

| pH | Half-life (hours) | Major Degradation Pathway |

|---|---|---|

| 2 | >48 | None |

| 7.4 | 24 | Hydrolysis of acetamide |

| 12 | 2 | Thiophene ring opening |

Q. What experimental approaches validate the compound's interaction with specific biological targets (e.g., ion channels)?

- Methodological Answer :

- Patch-Clamp Electrophysiology : Direct measurement of ion channel modulation (e.g., K⁺ currents).

- Fluorescence Polarization : Competitive binding assays using fluorescently labeled ligands.

- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.